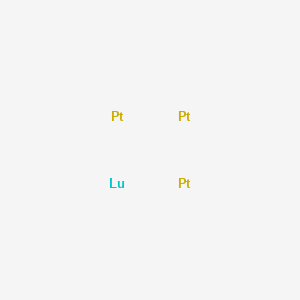
Lutetium--platinum (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lutetium–platinum (1/3) typically involves the direct combination of lutetium and platinum metals under high-temperature conditions. The reaction is carried out in a controlled environment to ensure the proper stoichiometric ratio and to prevent contamination. The metals are heated together until they form a homogeneous alloy .
Industrial Production Methods
Industrial production of lutetium–platinum (1/3) follows similar principles but on a larger scale. The process involves melting the metals in an induction furnace, followed by casting and cooling to form the desired compound. The purity of the starting materials and the control of the reaction environment are crucial to obtaining high-quality lutetium–platinum (1/3) .
Chemical Reactions Analysis
Types of Reactions
Lutetium–platinum (1/3) can undergo various chemical reactions, including:
Oxidation: Exposure to oxygen at high temperatures can lead to the formation of oxides.
Reduction: The compound can be reduced back to its constituent metals under certain conditions.
Substitution: Lutetium–platinum (1/3) can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions
Common reagents used in reactions with lutetium–platinum (1/3) include oxygen, hydrogen, and various acids and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving lutetium–platinum (1/3) depend on the specific reaction conditions. For example, oxidation can lead to the formation of lutetium oxide and platinum oxide, while reduction can yield pure lutetium and platinum metals .
Scientific Research Applications
Lutetium–platinum (1/3) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions due to its unique electronic properties.
Materials Science: Lutetium–platinum (1/3) is studied for its potential use in advanced materials, including high-temperature alloys and superconductors.
Medicine: Research is ongoing into the potential use of lutetium–platinum (1/3) in medical applications, such as targeted radiotherapy for cancer treatment
Mechanism of Action
The mechanism by which lutetium–platinum (1/3) exerts its effects depends on its application. In catalysis, the compound facilitates chemical reactions by providing an active surface for reactants to interact. In medical applications, lutetium–platinum (1/3) can deliver targeted radiation to cancer cells, causing damage to the DNA and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Lutetium Oxide (Lu2O3): Used in ceramics and as a catalyst.
Platinum Oxide (PtO2): Used in catalysis and as a precursor for other platinum compounds.
Lutetium Chloride (LuCl3): Used in various chemical syntheses and as a precursor for other lutetium compounds.
Uniqueness
Lutetium–platinum (1/3) is unique due to its specific stoichiometric ratio and the combination of properties from both lutetium and platinum. This combination results in a compound with distinct electronic, catalytic, and structural properties that are not found in other similar compounds .
Properties
CAS No. |
12136-63-9 |
|---|---|
Molecular Formula |
LuPt3 |
Molecular Weight |
760.2 g/mol |
IUPAC Name |
lutetium;platinum |
InChI |
InChI=1S/Lu.3Pt |
InChI Key |
OFCUFHPNHJLOSF-UHFFFAOYSA-N |
Canonical SMILES |
[Lu].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















